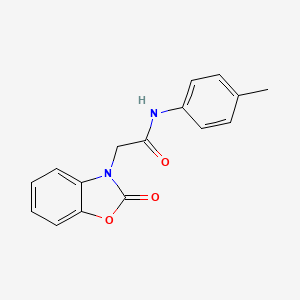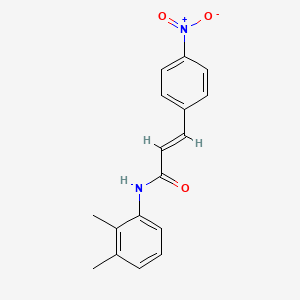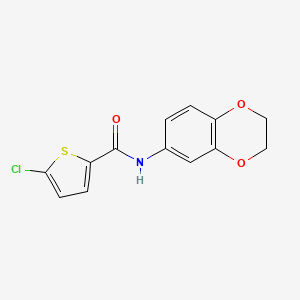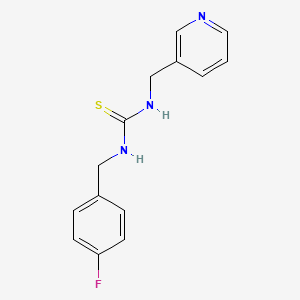
N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine, also known as MEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEDA is a chiral diamine that is commonly used as a ligand in asymmetric catalysis and as a building block in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine as a chiral ligand in asymmetric catalysis involves the formation of a chelate complex with a metal catalyst, which then interacts with the substrate to facilitate the desired reaction. The chiral environment created by this compound in the complex leads to high enantioselectivity in the reaction.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound, as it is primarily used in laboratory settings. However, studies have shown that this compound is not toxic to cells and has low cytotoxicity, making it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of using N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine as a chiral ligand in asymmetric catalysis is its high enantioselectivity, which can lead to the production of chiral compounds with high purity. This compound is also relatively easy to synthesize and has low toxicity. However, one limitation of using this compound is its high cost compared to other chiral ligands.
将来の方向性
There are several potential future directions for research on N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine. One area of interest is the development of new this compound-based catalysts with improved enantioselectivity and efficiency in various reactions. Another area of research is the investigation of the biochemical and physiological effects of this compound, particularly its potential as a therapeutic agent. Finally, there is potential for the application of this compound in the synthesis of new pharmaceuticals and agrochemicals with improved properties and reduced environmental impact.
Conclusion:
In conclusion, this compound, or this compound, is a chiral diamine with potential applications in various fields, including asymmetric catalysis and the synthesis of pharmaceuticals and agrochemicals. This compound-based catalysts have shown high enantioselectivity in various reactions, and this compound has low toxicity, making it a promising candidate for further research. While there are limitations to using this compound, such as its high cost, there is potential for the development of new this compound-based catalysts and the investigation of its biochemical and physiological effects.
合成法
N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine can be synthesized through a multistep process involving the reaction of 4-methylcyclohexanone with ethylamine and formaldehyde, followed by a reductive amination reaction with dimethylamine. The resulting product is a mixture of diastereomers that can be separated through column chromatography or recrystallization.
科学的研究の応用
N-ethyl-N',N'-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine has been extensively used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of chiral amines and amino acids. This compound-based catalysts have shown high enantioselectivity in various reactions, including hydrogenation, allylation, and Michael addition. This compound has also been used as a building block in the synthesis of various pharmaceuticals and agrochemicals, such as the anti-inflammatory drug Celecoxib and the insecticide Fipronil.
特性
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-(4-methylcyclohexyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-5-15(11-10-14(3)4)13-8-6-12(2)7-9-13/h12-13H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMUHCCYUMEVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C1CCC(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)

![2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5778168.png)

![N-[2-(acetylamino)phenyl]-3-oxobutanamide](/img/structure/B5778175.png)
![2-[2-(phenylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5778195.png)
![3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5778203.png)
![methyl 2-chloro-5-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5778214.png)
![N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5778222.png)

![1-[(phenylthio)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5778251.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5778256.png)